REACTION_CXSMILES
|
[H-].[Na+].C(OP([CH:11]([CH2:17][CH2:18][CH:19]=[CH2:20])[C:12]([O:14][CH2:15][CH3:16])=[O:13])(OCC)=O)C.[CH2:21]1O[CH2:22]1>C1C=CC=CC=1.CCO>[CH2:17]([C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:22][CH2:21]1)[CH2:18][CH:19]=[CH2:20] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OCC)CCC=C
|
Name
|
|
Quantity
|
0.044 mL
|
Type
|
catalyst
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this reaction
|
Type
|
CUSTOM
|
Details
|
attached with a dry ice/acetone condenser
|
Type
|
TEMPERATURE
|
Details
|
refluxed at 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Quenched at 22° C. with 1N aqueous NH4Cl (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with Et2O (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined Et2O layers were washed with aqueous saturated NaHCO3 (100 mL), water (70 mL), brine (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on 120 g silica gel 60
|
Type
|
WASH
|
Details
|
eluting with 20-100% EtOAc/Hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.07 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |